Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir
CAS No.: 1356350-92-9
Cat. No.: VC0120354
Molecular Formula: C57H64N12O12
Molecular Weight: 1109.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356350-92-9 |
|---|---|
| Molecular Formula | C57H64N12O12 |
| Molecular Weight | 1109.211 |
| IUPAC Name | 2-[[2-[[[9-[2-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxyethoxymethyl]-6-phenylmethoxypurin-2-yl]amino]methylamino]-6-phenylmethoxypurin-9-yl]methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C57H64N12O12/c1-38(2)44(62-56(72)80-31-42-21-13-7-14-22-42)52(70)76-27-25-74-36-68-34-60-46-48(68)64-54(66-50(46)78-29-40-17-9-5-10-18-40)58-33-59-55-65-49-47(51(67-55)79-30-41-19-11-6-12-20-41)61-35-69(49)37-75-26-28-77-53(71)45(39(3)4)63-57(73)81-32-43-23-15-8-16-24-43/h5-24,34-35,38-39,44-45H,25-33,36-37H2,1-4H3,(H,62,72)(H,63,73)(H,58,64,66)(H,59,65,67)/t44-,45-/m0/s1 |
| Standard InChI Key | VCAKPLIOVJIGHH-GSVOJQHPSA-N |
| SMILES | CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(N=C2OCC3=CC=CC=C3)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCOC(=O)C(C(C)C)NC(=O)OCC7=CC=CC=C7)NC(=O)OCC8=CC=CC=C8 |
Introduction
Chemical Structure and Properties
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir is a structurally complex organic compound with multiple functional groups that contribute to its chemical behavior and properties. The compound features benzyl protecting groups that play crucial roles in its synthesis pathway and chemical reactivity.
Molecular Identification and Basic Properties
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir is identified by its unique CAS number 1356350-92-9, which distinguishes it from other chemical compounds in regulatory and scientific contexts. Its molecular formula is C57H64N12O12, indicating its complex carbon framework containing nitrogen and oxygen functional groups. The molecular weight of the compound is 1109.211 g/mol, placing it in the category of high molecular weight organic compounds. Physically, this compound appears as a sticky oil, which impacts its handling and purification methods in laboratory settings .
Chemical Structure and Nomenclature
The IUPAC name for this compound is 2-[[2-[[[9-[2-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxyethoxymethyl]-6-phenylmethoxypurin-2-yl]amino]methylamino]-6-phenylmethoxypurin-9-yl]methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate. This extensive systematic name reflects the compound's complex structure with multiple functional groups and stereochemical features. The compound is also known by several synonyms, including:
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2-((6-(Benzyloxy)-2-((((6-(benzyloxy)-9-((S)-5-isopropyl-3,6-dioxo-1-phenyl-2,7,10-trioxa-4-azaundecan-11-yl)-9H-purin-2-yl)amino)methyl)amino)-9H-purin-9-yl)methoxy)ethyl ((benzyloxy)carbonyl)valinate
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((((methylenebis(azanediyl))bis(6-(benzyloxy)-9H-purine-2,9-diyl))bis(methylene))bis(oxy))bis(ethane-2,1-diyl) (2S,2'S)-bis(2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)
The compound's structure features benzyloxycarbonyl protecting groups on the amine functions and a benzyl protecting group on the purine moiety, which are characteristic structural elements that contribute to its role in valacyclovir synthesis.
Physical and Chemical Properties Data
The available data on the physical and chemical properties of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir provides important insights for handling and processing this compound in research and industrial settings. The following table summarizes these properties:
The compound requires refrigerated storage conditions (2-8°C), suggesting potential stability issues at higher temperatures . This storage requirement is an important consideration for laboratories working with this compound.
Formation and Synthesis Pathways
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir primarily forms as a result of side reactions during the synthesis of valacyclovir, making it a significant impurity that must be monitored and controlled in pharmaceutical production processes.
Formation During Valacyclovir Synthesis
The formation of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir typically occurs during the protection and deprotection steps in valacyclovir synthesis. Valacyclovir synthesis involves the esterification of L-valine with acyclovir, which requires various protecting groups to prevent undesired side reactions . During this process, the benzyloxycarbonyl (Cbz) and benzyl protecting groups can become attached to multiple positions on the molecule, leading to the formation of this doubly protected derivative.
The synthetic pathway for valacyclovir typically involves protected intermediates such as N-t-BOC-valacyclovir (N-tert-Butoxycarbonyl-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy] ethyl ester) . While the synthesis focuses on creating the desired N-protected valacyclovir intermediate, side reactions can lead to additional protection at the 6-O position and other sites, resulting in the formation of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir as an impurity.
Purification Challenges
The structural similarity between Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir and other protected intermediates in valacyclovir synthesis presents challenges for purification and isolation. Pharmaceutical manufacturers must implement rigorous purification protocols to ensure that the final valacyclovir product meets strict purity requirements.
Typical purification approaches may include:
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Chromatographic separation techniques
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Selective crystallization methods
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Solvent extraction procedures
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Monitoring of the process using analytical techniques such as High-Performance Liquid Chromatography (HPLC)
The pharmaceutical industry standards typically require that impurities like Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir be present at less than 0.1-0.2% in the final product, highlighting the importance of effective purification strategies .
Analytical Characterization
The analytical characterization of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir is crucial for quality control in pharmaceutical manufacturing and research applications. Various analytical techniques are employed to identify, quantify, and assess the purity of this compound.
Spectroscopic Methods
Spectroscopic methods provide valuable structural information about Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir. Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence and position of the benzyl and benzyloxycarbonyl protecting groups. Infrared (IR) spectroscopy can detect characteristic carbonyl and amine functional groups, while mass spectrometry can confirm the molecular weight and fragmentation pattern specific to this compound.
The Standard InChI identifier provided in the literature (InChI=1S/C57H64N12O12/c1-38(2)44(62-56(72)80-31-42-21-13-7-14-22-42)52(70)76-27-25-74-36-68-34-60-46-48(68)64-54(66-50(46)78-29-40-17-9-5-10-18-40)58-33-59-55-65-49-47(51(67-55)79-30-41-19-11-6-12-20-41)61-35-69(49)37-75-26-28-77-53(71)45(39(3)4)63-57(73)81-32-43-23-15-8-16-24-43/h5-24,34-35,38-39,44-45H,25-33,36-37H2,1-4H3,(H,62,72)(H,63,73)(H,58,64,6) offers a comprehensive representation of the compound's structure that can be used in chemical databases and computational studies.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir as an impurity in valacyclovir production. Based on related methodologies for valacyclovir analysis, HPLC systems typically employ:
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Specialized columns such as Inertsil ODS-3V 5 μm, 150 x 4.6 mm columns
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Gradient elution systems using acetonitrile/water mixtures (often containing 0.4% trifluoroacetic acid adjusted to pH 3.0 with triethylamine)
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UV detection at appropriate wavelengths for purine derivatives
The compound's retention time and peak characteristics in HPLC analysis provide a definitive method for its identification and quantification in complex mixtures. This analytical approach is particularly important for determining impurity levels in pharmaceutical manufacturing.
Identification as a Reference Standard
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir is categorized as a reference standard for pharmaceutical quality control, particularly in the analysis of valacyclovir and related compounds . As a reference standard, it provides a benchmark for:
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Identifying and quantifying specific impurities in valacyclovir production
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Validating analytical methods for impurity profiling
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Supporting regulatory compliance in pharmaceutical manufacturing
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Facilitating research on valacyclovir synthesis optimization
The compound is available from specialized suppliers such as Dove Research & Analytics Laboratory (Product Code: DA-A062-52) and Vulcan Chemical (VCID: VC0120354), primarily for research and analytical applications.
Applications and Significance
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir has several important applications in pharmaceutical research, quality control, and synthesis optimization. Its presence and roles span multiple aspects of pharmaceutical development and manufacturing.
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